molecular formula C12H16ClN3O B15274393 3-Chloro-N-(piperidin-3-ylmethyl)isonicotinamide

3-Chloro-N-(piperidin-3-ylmethyl)isonicotinamide

Cat. No.: B15274393
M. Wt: 253.73 g/mol
InChI Key: DYPRVMNQHJPTMU-UHFFFAOYSA-N
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Description

3-Chloro-N-(piperidin-3-ylmethyl)isonicotinamide is a halogenated isonicotinamide derivative featuring a chloro substituent at the 3-position of the pyridine ring and a piperidin-3-ylmethyl group attached to the amide nitrogen. The chloro substituent may enhance metabolic stability or influence binding interactions, while the piperidinylmethyl group could modulate solubility or target selectivity.

Properties

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

IUPAC Name

3-chloro-N-(piperidin-3-ylmethyl)pyridine-4-carboxamide

InChI

InChI=1S/C12H16ClN3O/c13-11-8-15-5-3-10(11)12(17)16-7-9-2-1-4-14-6-9/h3,5,8-9,14H,1-2,4,6-7H2,(H,16,17)

InChI Key

DYPRVMNQHJPTMU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CNC(=O)C2=C(C=NC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(piperidin-3-ylmethyl)isonicotinamide typically involves the reaction of isonicotinic acid with piperidine and subsequent chlorination. One common method includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(piperidin-3-ylmethyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chlorinated compound to its corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-N-(piperidin-3-ylmethyl)isonicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-N-(piperidin-3-ylmethyl)isonicotinamide involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide

Structural Differences :

  • Backbone : Phthalimide (isoindole-1,3-dione) vs. isonicotinamide (pyridine-4-carboxamide).
  • Substituents : Chloro at the 3-position in both, but the target compound has a piperidinylmethyl group, whereas 3-chloro-N-phenyl-phthalimide bears a phenyl group.

Functional Comparison :

  • Applications: 3-Chloro-N-phenyl-phthalimide is used in polymer synthesis as a monomer for polyimides .

Key Distinction : The phthalimide scaffold is rigid and planar, favoring polymer applications, while the target compound’s flexible piperidine and amide groups may suit receptor-binding applications.

Isonicotinamide (Parent Compound)

Structural Differences :

  • Modifications : The target compound introduces a chloro group at the 3-position and a piperidinylmethyl group on the amide nitrogen, absent in isonicotinamide.

Functional Comparison :

  • Pharmacological Activity: Isonicotinamide is recognized for antibacterial and antituberculosis activity, partly due to hydrogen-bonding capacity via its amide group .

Key Distinction : Halogenation often alters bioactivity; the chloro group may confer unique target affinity compared to unmodified isonicotinamide.

N-Chloroisonicotinamide (NCIN)

Structural Differences :

  • Chloro Placement : NCIN has an N-chloro group on the amide nitrogen, whereas the target compound has a chloro at the pyridine 3-position.

Functional Comparison :

  • Reactivity : NCIN serves as a mild oxidant in organic synthesis due to its N-chloro group, with reported pharmacological activity . The target compound’s chloro substituent is unlikely to confer similar oxidative properties but may stabilize the molecule or influence binding.
  • Stability: NCIN is noted for its stability and low toxicity , whereas the piperidinylmethyl group in the target compound might introduce steric effects affecting stability.

Key Distinction: Functional group positioning dictates divergent roles—NCIN as an oxidant vs.

2-Chloro-6-iodo-3-pivalamidoisonicotinic Acid

Structural Differences :

  • Substituents : The target compound lacks iodine and pivalamido groups but shares a chloro substituent and amide functionality.

Functional Comparison :

  • Molecular Properties : The iodine and pivalamido groups in 2-chloro-6-iodo-3-pivalamidoisonicotinic acid increase molecular weight (382.58 g/mol vs. ~280–300 g/mol estimated for the target compound) and may reduce solubility .

Key Distinction : Halogen diversity (Cl vs. I) and bulky substituents (pivalamido vs. piperidinylmethyl) lead to distinct physicochemical and application profiles.

3-Fluoro-2-(trifluoromethyl)isonicotinoyl Chloride

Structural Differences :

  • Halogens : Fluoro and trifluoromethyl groups vs. chloro and piperidinylmethyl in the target compound.
  • Reactivity : The acyl chloride group in this compound makes it highly reactive, unlike the stable amide in the target compound.

Functional Comparison :

  • Synthetic Utility: 3-Fluoro-2-(trifluoromethyl)isonicotinoyl chloride is an intermediate for further derivatization (e.g., forming piperidin-4-one derivatives) . The target compound’s amide group suggests it is an end product for direct use.
  • Bioactivity : Fluorine substituents often enhance metabolic stability and bioavailability, but the piperidinylmethyl group in the target compound may offer unique pharmacokinetic advantages.

Key Distinction : Functional group reactivity and halogen type critically influence synthetic pathways and biological behavior.

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